molecular formula C25H19NO5 B2762847 N-(2-(苯并[d][1,3]二氧杂环戊二酮-5-甲酰)苯并呋喃-3-基)-3-苯基丙酰胺 CAS No. 886181-01-7

N-(2-(苯并[d][1,3]二氧杂环戊二酮-5-甲酰)苯并呋喃-3-基)-3-苯基丙酰胺

货号 B2762847
CAS 编号: 886181-01-7
分子量: 413.429
InChI 键: APXCMMPFTXCEHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide” is a complex chemical compound used in diverse scientific research for its unique properties and potential applications. It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and synthetic organic chemistry .


Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been established through methods such as the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .


Molecular Structure Analysis

The molecular structure of compounds with a benzo[d][1,3]dioxole structure feature has been established through various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO . Single crystal X-ray crystallographic results and molecular geometry have also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds with a benzo[d][1,3]dioxole structure feature include Pd-catalyzed arylation to set the aporphine framework, Noyori asymmetric hydrogenation, diastereoselective resolution, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

科学研究应用

合成和生物应用

  • 邻苯二甲酰亚胺衍生物的抗癫痫活性: Asadollahi 等人 (2019) 的一项研究探讨了 N-芳基-2-(1,3-二氧代异吲哚啉-2-基)-3-苯基丙酰胺衍生物的合成及其抗癫痫活性。这项工作具有相关性,因为它具有结构相似性和对神经应用的关注,展示了相关化合物在医学研究中的潜力 (Asadollahi 等人,2019)

  • 食欲素受体拮抗剂的代谢: Renzulli 等人 (2011) 对食欲素 1 和 2 受体拮抗剂 SB-649868 的代谢的研究涉及含有苯并呋喃成分的化合物。这项研究与处置和代谢的检查有关,突出了类似结构如何在生物系统中被处理 (Renzulli 等人,2011)

  • 抗菌和抗真菌筛选: Idrees 等人 (2019) 合成了新的 5-(苯并呋喃-2-基)-N'-(2-取代-4-氧代噻唑烷-3-基)-1-苯基-1H-吡唑-3-羧酰胺衍生物并评估了它们的体外抗菌和抗真菌活性。这项工作展示了苯并呋喃衍生物在开发抗菌剂中的潜力 (Idrees 等人,2019)

  • 用于癌症治疗的组蛋白脱乙酰酶抑制剂: Jiao 等人 (2009) 关于设计、合成和生物学评估 N-羟基-4-(3-苯基丙酰胺基)苯甲酰胺 (HPPB) 衍生物作为新型组蛋白脱乙酰酶抑制剂的研究表明此类化合物在癌症治疗中的效用。他们的工作表明苯甲酰胺结构的修饰如何导致显着的抗增殖活性,强调了结构相关化合物的治疗潜力 (Jiao 等人,2009)

属性

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-22(13-10-16-6-2-1-3-7-16)26-23-18-8-4-5-9-19(18)31-25(23)24(28)17-11-12-20-21(14-17)30-15-29-20/h1-9,11-12,14H,10,13,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXCMMPFTXCEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。